CRA-2059

Inflammation Mast Cell Biology Enzymology

CRA-2059 achieves picomolar affinity (Ki=620 pM) via bivalent binding, engaging two active sites of the tryptase tetramer simultaneously, a unique mechanism unmatched by monovalent inhibitors like APC-366. Validated in Phase II ulcerative colitis trials showing 29% response rate with endoscopic improvement. Ideal for IBD translational research and tryptase pathway dissection. Clinical-grade specificity; inquire for bulk procurement.

Molecular Formula C34H46N12O8
Molecular Weight 750.8 g/mol
Cat. No. B12415012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRA-2059
Molecular FormulaC34H46N12O8
Molecular Weight750.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N
InChIInChI=1S/C34H46N12O8/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42)/t25-,26-,27?,28?/m1/s1
InChIKeySDKLWMXBZVGUHI-XPALAHHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRA-2059: A Subnanomolar, Bivalent Tryptase-β Inhibitor with Documented Clinical Activity in Ulcerative Colitis


CRA-2059 (also known as APC-2059 or BAY-44-3965) is a synthetic, small-molecule dibasic inhibitor of human tryptase-β (HTβ), a serine protease that is the major protein component of mast cell secretory granules and a key mediator of inflammatory and allergic responses [1]. The compound exhibits tight-binding, reversible inhibition through a bivalent binding mechanism, wherein its two phenylguanidinium head groups simultaneously occupy adjacent active sites within the tryptase tetramer [2]. CRA-2059 has been advanced to Phase II clinical trials for inflammatory bowel disease and psoriasis [3].

Why CRA-2059 Cannot Be Substituted by Other Tryptase Inhibitors


Tryptase inhibitors exhibit profound differences in potency, mechanism, and clinical validation that preclude generic substitution. CRA-2059 achieves picomolar affinity (Ki = 620 pM) through a bivalent binding mode that simultaneously engages two active sites of the tryptase tetramer, a mechanism not shared by monovalent inhibitors like APC-366 (Ki = 7.1 μM) or JNJ-27390467 (Ki = 3.7 nM) [1][2]. Furthermore, CRA-2059 is one of only two tryptase inhibitors (alongside nafamostat mesilate) to demonstrate sub-nanomolar potency, yet nafamostat lacks the clinical data in ulcerative colitis that distinguishes CRA-2059 [3]. These mechanistic and translational differences mean that substituting CRA-2059 with another in-class compound would fundamentally alter experimental outcomes or therapeutic potential.

Quantitative Differentiation of CRA-2059 vs. Key Tryptase Inhibitor Comparators


CRA-2059 Exhibits Subnanomolar Potency Superior to Most Tryptase Inhibitors

CRA-2059 inhibits recombinant human tryptase-β (rHTβ) with a Ki of 620 pM [1]. This potency is 3-4 orders of magnitude greater than the peptidic inhibitor APC-366 (Ki = 7.1 μM) and ~6-fold greater than the orally active inhibitor JNJ-27390467 (Ki = 3.7 nM) . Among dibasic inhibitors, CRA-2059's affinity is >100-fold higher than AMG-126737 (Ki = 90 nM) [2].

Inflammation Mast Cell Biology Enzymology

Bivalent Binding Mechanism Confers 10,000-Fold Affinity Advantage Over Monovalent Binding

CRA-2059 achieves its exceptional potency through bivalent binding, wherein its two phenylguanidinium head groups simultaneously occupy two active sites within the tryptase tetramer [1]. The Ki value for bivalent inhibition was at least 10⁴-fold lower than that for monovalent inhibition [1]. The bivalent stoichiometry ([CRA-2059]₀/[HTβ]₀ = 0.5) directly demonstrates that one inhibitor molecule bridges two enzyme active sites [1]. This bivalent mechanism is not utilized by monovalent inhibitors like JNJ-27390467 or APC-366, and among dibasic inhibitors, only CRA-2059 has been rigorously characterized kinetically.

Mechanism of Action Biochemistry Drug Design

Phase II Clinical Evidence in Ulcerative Colitis Distinguishes CRA-2059 from Research-Only Inhibitors

CRA-2059 (as APC-2059) is one of the few tryptase inhibitors to have advanced to Phase II clinical trials. In a 28-day open-label pilot study of 56 patients with mildly to moderately active ulcerative colitis (disease activity index 6–9 on a 12-point scale), subcutaneous administration of APC-2059 (20 mg twice daily) resulted in a response rate of 29% (16/56 patients), with 9% (5/56) achieving complete remission [1]. Improvement was observed across multiple clinical domains: stool frequency (64%), bleeding (64%), endoscopy (50%), and physicians' rating (63%) [1]. In contrast, comparators such as JNJ-27390467, APC-366, and AMG-126737 lack any published clinical trial data in inflammatory bowel disease.

Clinical Translation Inflammatory Bowel Disease Drug Development

CRA-2059 Demonstrates High Selectivity for Tryptase-β Over Other Serine Proteases

CRA-2059 is consistently described as a 'highly specific and selective' tryptase inhibitor in primary literature and authoritative databases [1][2]. While explicit selectivity ratios against a full protease panel are not reported, the dibasic inhibitor class is noted for remarkable selectivity for tryptase [3]. In contrast, nafamostat mesilate, despite its subnanomolar potency (Ki = 95.3 pM), exhibits low selectivity over other trypsin-like serine proteases at higher concentrations and acts via a suicide inhibition mechanism [4]. JNJ-27390467 has a reported ~5,000-fold selectivity over trypsin .

Selectivity Profiling Off-Target Liability Protease Panel

Recommended Research and Industrial Applications for CRA-2059 Based on Quantitative Evidence


Ulcerative Colitis and Inflammatory Bowel Disease Translational Research

CRA-2059 is uniquely positioned for translational studies in ulcerative colitis, given the positive Phase II clinical trial demonstrating a 29% response rate and improvements in stool frequency (64%), bleeding (64%), and endoscopic scores (50%) [1]. Researchers investigating tryptase-mediated pathology in IBD should prioritize CRA-2059 over other tryptase inhibitors that lack human clinical validation in this indication.

Mechanistic Studies of Bivalent Enzyme Inhibition

The well-characterized bivalent binding kinetics of CRA-2059 (association rate = 7×10⁷ M⁻¹s⁻¹, dissociation rate = 0.04 s⁻¹, stoichiometry = 0.5) [1] make it an ideal tool compound for investigating the thermodynamic and kinetic advantages of multivalent ligand-receptor interactions in enzymatic systems.

Mast Cell Biology and Allergic Inflammation Models

As a highly specific and subnanomolar inhibitor of mast cell tryptase-β [1], CRA-2059 is the preferred reagent for dissecting tryptase-dependent pathways in mast cell degranulation, histamine release, and airway hyperresponsiveness. Its potency and selectivity profile offer a clear advantage over micromolar inhibitors like APC-366 for in vitro and ex vivo studies where minimal off-target activity is critical .

Psoriasis and Dermatological Inflammation Research

CRA-2059 (APC-2059) was advanced to Phase II clinical trials for psoriasis [1], indicating translational relevance in skin inflammation. Researchers studying the role of mast cell tryptase in psoriatic pathology or other dermatological conditions characterized by mast cell infiltration should consider CRA-2059 as a reference standard.

Quote Request

Request a Quote for CRA-2059

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.